

In-Depth Technical Guide: Structural Characterization of Dimesitylborinic Acid

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Compound of Interest

Compound Name: *Dimesitylborinic acid*

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Abstract

Dimesitylborinic acid ($C_{18}H_{23}BO$), a sterically hindered organoborinic acid, is a compound of significant interest in synthetic and medicinal chemistry.[1] Its two bulky mesityl groups create a unique steric and electronic environment around the boron center, profoundly influencing its reactivity and potential applications. A precise understanding of its three-dimensional structure is fundamental for the rational design of novel catalysts and therapeutic agents. This technical guide provides a comprehensive overview of the principal analytical techniques for the structural elucidation of **dimesitylborinic acid**, with a focus on the underlying rationale for experimental choices and the interpretation of the resulting data.

Introduction: The Imperative of Structural Elucidation

The spatial arrangement of atoms and the nature of intermolecular interactions in **dimesitylborinic acid** are critical determinants of its chemical and physical properties. The steric bulk of the mesityl groups shields the boron atom, modulating its Lewis acidity and governing its reaction pathways. Furthermore, the hydroxyl group (B-OH) can participate in hydrogen bonding, leading to the formation of supramolecular assemblies in the solid state.[2] [3] Detailed structural information, primarily from X-ray crystallography, provides the essential

foundation for computational modeling and structure-activity relationship (SAR) studies, where subtle variations in molecular geometry can have a substantial impact on biological activity.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography is the unparalleled technique for determining the precise three-dimensional structure of a crystalline material.[4] For **dimesitylborinic acid**, this method yields accurate bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of its solid-state conformation.

The "Why": Beyond the Molecule to Supramolecular Chemistry

A key insight from the crystallographic analysis of **dimesitylborinic acid** is its propensity to form hydrogen-bonded dimers.[2][3] In many crystalline forms, the hydroxyl group of one molecule forms a hydrogen bond with the oxygen atom of a neighboring molecule, creating a centrosymmetric dimeric structure. This intermolecular interaction significantly influences the compound's physical properties, such as its melting point and solubility. Understanding these supramolecular assemblies is crucial for crystal engineering and the design of materials with specific solid-state properties.[5]

Experimental Protocol: From Solution to a Refined Structure

Step 1: Crystallization

- Rationale: The growth of high-quality single crystals is the most critical prerequisite for a successful X-ray diffraction experiment. The aim is to achieve slow, ordered molecular packing from a supersaturated solution.
- Protocol:
 - Dissolve **dimesitylborinic acid** in a minimal amount of a suitable hot solvent (e.g., toluene or hexane).

- Allow the solution to cool slowly to ambient temperature, followed by further cooling if necessary.
- Alternatively, slow evaporation of the solvent or vapor diffusion of a non-solvent (e.g., pentane) into a solution of the compound can yield diffraction-quality crystals.[6]

Step 2: Data Collection

- Rationale: A single crystal is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.[4]
- Protocol:
 - A suitable crystal is selected and mounted on a goniometer head.
 - The crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) to reduce thermal motion.
 - The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted X-rays are recorded by a detector.[4]

Step 3: Structure Solution and Refinement

- Rationale: The collected diffraction data is mathematically transformed to generate an electron density map, from which the atomic positions are determined and refined.[7]
- Protocol:
 - The diffraction data are processed and corrected for experimental factors.
 - The crystal structure is "solved" using computational methods to obtain an initial model.
 - The atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit.

Data Presentation: Key Crystallographic Parameters

Parameter	Typical Value for Dimesitylborinic Acid	Significance
Crystal System	Monoclinic	Describes the basic symmetry of the crystal lattice.
Space Group	P2 ₁ /n or other	Defines the specific symmetry elements within the unit cell.[2]
B-O Bond Length	~1.354 Å	Shorter than a typical B-O single bond, indicating some double bond character.[3]
B-C Bond Length	~1.572 Å	Typical length for a bond between boron and an sp ² -hybridized carbon.[3]
C-B-C Bond Angle	~127°	Larger than the ideal 120°, reflecting the steric strain from the bulky mesityl groups.[6]
Intermolecular O-H...O distance	~1.8-2.0 Å	Confirms the presence of hydrogen bonding in dimeric structures.[3]

Visualization: Dimesitylborinic Acid Experimental Workflow

Caption: Schematic of the **dimesitylborinic acid** molecule.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. [8][9]

The "Why": High-Accuracy Mass Determination

High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which allows for the unambiguous determination of the elemental composition of

dimesitylborinic acid. This is crucial for confirming the identity of a newly synthesized compound.

Experimental Protocol: Soft Ionization for Intact Molecules

Step 1: Sample Preparation and Ionization

- **Rationale:** The sample must be ionized before it can be analyzed by the mass spectrometer. Soft ionization techniques are preferred to minimize fragmentation and observe the intact molecular ion.
- **Protocol:**
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
 - Introduce the sample into the mass spectrometer using an appropriate soft ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). [\[10\]](#)
- **Rationale:** The ions are separated based on their mass-to-charge ratio (m/z).
- **Protocol:**
 - The ions are accelerated into a mass analyzer (e.g., Time-of-Flight, Orbitrap, Quadrupole).
 - The analyzer separates the ions, and a detector measures their abundance.

Data Presentation: Expected Mass Spectrometry Data

Ion	Calculated m/z (for $C_{18}H_{23}^{11}BO$)	Significance
$[M+H]^+$	267.1975	Protonated molecular ion (positive ion mode)
$[M-H]^-$	265.1822	Deprotonated molecular ion (negative ion mode)
$[M+Na]^+$	289.1794	Sodium adduct of the molecular ion

Conclusion

The comprehensive structural characterization of **dimesitylborinic acid** requires a synergistic approach, integrating data from multiple analytical techniques. X-ray crystallography provides an unparalleled, detailed view of the solid-state structure, including crucial intermolecular interactions. NMR spectroscopy offers vital information about the molecule's structure and electronic properties in solution. Finally, mass spectrometry confirms the molecular weight and elemental composition with high precision. Together, these methods provide a robust and self-validating structural characterization that is indispensable for the continued development and application of this important organoboron compound.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Structural Characterization of Dimesitylborinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588415#structural-characterization-of-dimesitylborinic-acid]

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